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Compound of Interest

Compound Name: Cdp-840

Cat. No.: B1242106

Get Quote

Status: Archive / Technical Retrospective Compound: CDP-840 (Celltech) Target:

Phosphodiesterase 4 (PDE4) Therapeutic Class: Anti-inflammatory / Bronchodilator

Executive Summary
CDP-840 represents a pivotal chapter in the medicinal chemistry of the 1990s, specifically the

race to develop "Second-Generation" PDE4 inhibitors. Following the discovery of Rolipram,

which validated PDE4 as a target for asthma but failed due to dose-limiting emesis

(nausea/vomiting), Celltech (now UCB) developed CDP-840.

This compound—a tri-aryl ethane derivative—was engineered to dissociate the anti-

inflammatory efficacy from the emetic side effects. While it demonstrated potent picomolar-to-

nanomolar inhibition of PDE4 and successfully entered Phase II clinical trials for asthma, it was

ultimately discontinued. Its development history provides a masterclass in the challenges of

isozyme non-selectivity, chiral switching, and the therapeutic index limitations that plagued the

entire PDE4 inhibitor class until the eventual success of Roflumilast decades later.

The Therapeutic Imperative: The cAMP Brake
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To understand the design of CDP-840, one must understand the signaling architecture of the

inflammatory leukocyte.

In asthma and COPD, inflammatory cells (eosinophils, neutrophils, T-cells) are hyperactive.

Cyclic adenosine monophosphate (cAMP) acts as a universal "brake" on this activity. PDE4 is

the primary enzyme responsible for hydrolyzing cAMP into inactive 5'-AMP, effectively releasing

the brake and allowing inflammation to proceed.

The Design Hypothesis: Inhibiting PDE4 elevates intracellular cAMP, activating Protein Kinase

A (PKA). PKA phosphorylates downstream transcription factors (e.g., CREB) and inhibits NF-

κB, suppressing the release of cytokines (TNF-α, IL-4, IL-5) and reactive oxygen species.

Visualization: The PDE4 Signaling & Inhibition Pathway
The following diagram illustrates the specific intervention point of CDP-840 within the

inflammatory cascade.
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Caption: CDP-840 prevents cAMP hydrolysis, maintaining the 'cAMP brake' on inflammatory

cytokine production.

Medicinal Chemistry & SAR
Chemical Name: (R)-(+)-4-[2-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine Core

Scaffold: 1,3,4-trisubstituted benzene (Tri-aryl ethane class)

The Scaffold Evolution
Early PDE4 inhibitors were modeled on Rolipram, which contained a dialkoxyphenyl group and

a pyrrolidinone ring. Celltech's strategy involved replacing the pyrrolidinone with a pyridine ring

to improve pharmacokinetic stability and potency.

The Catechol Ether: The 3-cyclopentyloxy-4-methoxy motif was retained from Rolipram. This

"lipophilic pocket" is critical for binding to the PDE4 active site.

The Linker: A 2-phenylethyl linker connects the catechol core to the pyridine.

Chirality: The (R)-enantiomer (CDP-840) was found to be significantly more potent than the

(S)-enantiomer (CT-1731). The (S)-enantiomer is approximately 10-50 times less active

against PDE4 isoforms.[1]

Synthesis Logic
The synthesis generally involves the condensation of a lithiated pyridine species with a

benzaldehyde derivative, followed by reduction and chiral resolution.
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Caption: Simplified synthetic flow for the tri-aryl ethane class PDE4 inhibitors.
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Pharmacological Profiling
Potency and Selectivity
CDP-840 is a competitive inhibitor of cAMP at the catalytic site. Unlike later generations that

attempted to target specific subtypes (e.g., PDE4B selective), CDP-840 inhibited all PDE4

isoforms (A, B, C, D) with high potency.

Table 1: Inhibitory Potency (IC50) of CDP-840

Target Isoform IC50 (nM) Selectivity Note

PDE4 (Native) 12 Highly Potent

PDE4A (Recombinant) 4 Non-selective within family

PDE4B (Recombinant) 9 Non-selective within family

PDE4C (Recombinant) 9 Non-selective within family

PDE4D (Recombinant) 45
Slightly less potent

(favorable?)

PDE1, 2, 3, 5, 7 > 10,000
>1000-fold selective vs other

PDEs

The "Emesis Paradox" (HARBS vs. LARBS)
In the 1990s, the prevailing theory was that emesis was driven by binding to the High-Affinity

Rolipram Binding Site (HARBS), while efficacy came from the Low-Affinity (LARBS) catalytic

site.

Rolipram: High affinity for HARBS -> High Emesis.

CDP-840: Surprisingly, CDP-840 bound to the HARBS with high affinity (Kd ~ 5 nM) similar

to its catalytic inhibition (Ki ~ 10 nM).

Outcome: Despite this 1:1 ratio (HARBS:LARBS), CDP-840 was less emetic in ferrets than

Rolipram. This challenged the strict HARBS hypothesis and suggested that physicochemical
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properties (brain penetration) or specific isoform inhibition (PDE4D inhibition is now linked to

emesis) played a larger role.

Experimental Protocol: PDE4 Enzymatic Assay
(SPA)
Grounding: This protocol is based on standard Scintillation Proximity Assay (SPA)

methodologies used during the CDP-840 development era (per Perry et al., 1998).

Objective: Determine the IC50 of CDP-840 against recombinant human PDE4B.

Reagents
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

Substrate: [3H]-cAMP (Amersham/GE), diluted with unlabeled cAMP to 1 µM final

concentration.

Enzyme: Recombinant human PDE4B (expressed in S. cerevisiae or Sf9 cells).

Inhibitor: CDP-840 (dissolved in DMSO, serially diluted).

Stop Agent: Yttrium silicate SPA beads (PerkinElmer) containing zinc sulfate (to precipitate

5'-AMP).

Workflow
Preparation: Thaw enzyme lysate on ice. Prepare 10-point serial dilution of CDP-840 in

DMSO (Final DMSO concentration in assay <1%).

Incubation:

In a 96-well white-walled plate, add 10 µL of test compound.

Add 50 µL of PDE4B enzyme solution (titrated to ensure <20% substrate turnover).

Initiate reaction by adding 40 µL of [3H]-cAMP substrate mixture.
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Incubate for 30 minutes at 30°C.

Termination:

Add 50 µL of SPA bead suspension (Zinc Sulfate stops the PDE reaction and binds the

linear 5'-AMP product, but not the cyclic cAMP).

Measurement:

Allow beads to settle for 20 minutes (or centrifuge briefly).

Read on a MicroBeta scintillation counter.

Analysis:

Plot % Inhibition vs. Log[Concentration].

Fit data to a 4-parameter logistic equation to derive IC50.

Clinical Translation & Discontinuation
CDP-840 advanced to Phase II clinical trials.

Efficacy: In allergen-challenge studies with asthmatics, CDP-840 significantly inhibited the

late asthmatic response (LAR) and suppressed ex vivo TNF-α production from patient blood.

Safety/Tolerability: While better than Rolipram, the therapeutic window remained narrow. At

doses required for maximal anti-inflammatory effect, nausea and gastrointestinal

disturbances were still reported.

Metabolism: The compound underwent extensive metabolism (para-hydroxylation of the

phenyl ring), complicating the PK profile.

Why did it fail? It hit the "PDE4 Ceiling." The non-selective inhibition of PDE4D (now known to

be strongly associated with the emetic reflex in the area postrema of the brainstem) meant that

dose-escalation to achieve robust pulmonary efficacy inevitably triggered nausea. It was

eventually discontinued in favor of compounds with slightly better metabolic profiles or

marginally better tolerability (though the class struggled until Roflumilast's approval for COPD).
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1242106/docs#technical-guide-the-development-history-pharmacology-of-cdp-840
https://www.benchchem.com/product/b1242106/docs#technical-guide-the-development-history-pharmacology-of-cdp-840
https://www.benchchem.com/product/b1242106/docs#technical-guide-the-development-history-pharmacology-of-cdp-840
https://www.benchchem.com/product/b1242106/docs#technical-guide-the-development-history-pharmacology-of-cdp-840
https://www.benchchem.com/product/b1242106?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242106?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

